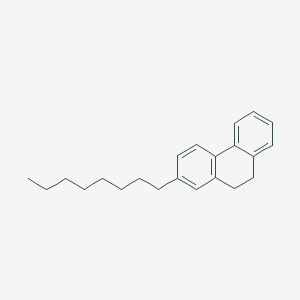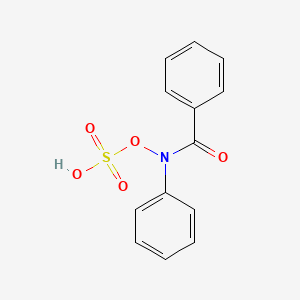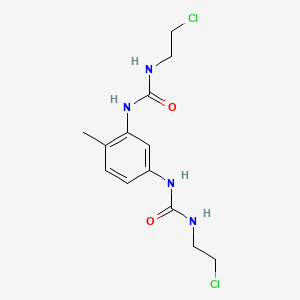
3-(2,4-Dimethylphenyl)-1-propylquinazoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethylphenyl)-1-propylquinazoline-2,4-dione is an organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-1-propylquinazoline-2,4-dione typically involves the condensation of 2,4-dimethylbenzaldehyde with propylamine, followed by cyclization with anthranilic acid. The reaction conditions often require the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(2,4-Dimethylphenyl)-1-propylquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinazoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced quinazoline products.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinazoline ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinazoline compounds with hydrogenated functional groups.
Substitution: Substituted quinazoline compounds with various functional groups replacing the original ones.
科学的研究の応用
3-(2,4-Dimethylphenyl)-1-propylquinazoline-2,4-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2,4-Dimethylphenyl)-1-propylquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Quinazoline: The parent compound with a similar core structure.
2,4-Dimethylquinazoline: A derivative with methyl groups at positions 2 and 4.
1-Propylquinazoline: A derivative with a propyl group at position 1.
Uniqueness
3-(2,4-Dimethylphenyl)-1-propylquinazoline-2,4-dione is unique due to the presence of both 2,4-dimethylphenyl and propyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
60942-82-7 |
|---|---|
分子式 |
C19H20N2O2 |
分子量 |
308.4 g/mol |
IUPAC名 |
3-(2,4-dimethylphenyl)-1-propylquinazoline-2,4-dione |
InChI |
InChI=1S/C19H20N2O2/c1-4-11-20-17-8-6-5-7-15(17)18(22)21(19(20)23)16-10-9-13(2)12-14(16)3/h5-10,12H,4,11H2,1-3H3 |
InChIキー |
CXXHBZVXJQKYNX-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=CC=CC=C2C(=O)N(C1=O)C3=C(C=C(C=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



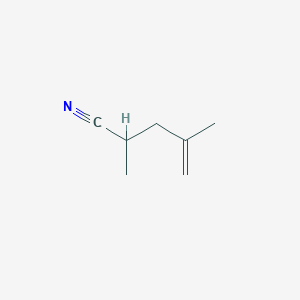
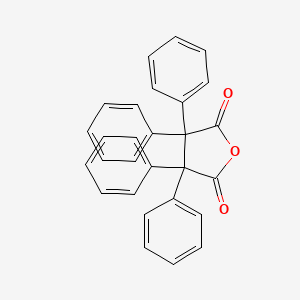
![[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate](/img/structure/B14618435.png)
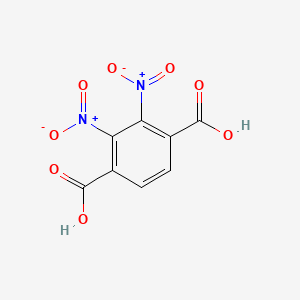
![2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618442.png)

